N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide
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Overview
Description
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide is a complex organic compound that features a unique combination of a thiophene ring, a pyridine ring, and a tetrahydrofuran ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing thiophene and pyridine moieties, have been reported to exhibit a wide range of therapeutic properties . They have been associated with diverse biological activities such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
For instance, some compounds containing thiophene and pyridine moieties have been reported to inhibit the activity of certain enzymes, leading to their therapeutic effects .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to their therapeutic effects .
Pharmacokinetics
Compounds with similar structures have been reported to have various pharmacokinetic properties, influencing their bioavailability .
Result of Action
Compounds with similar structures have been reported to have various effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can influence the action, efficacy, and stability of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using high-purity reagents, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings, such as thiophene-2-carboxamide.
Pyridine derivatives: Compounds like 3-pyridylmethylamine.
Tetrahydrofuran derivatives: Compounds such as tetrahydrofuran-3-carboxylic acid.
Uniqueness
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(12-3-4-19-10-12)17-8-11-6-13(9-16-7-11)14-2-1-5-20-14/h1-2,5-7,9,12H,3-4,8,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGCQOPAFHZTFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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